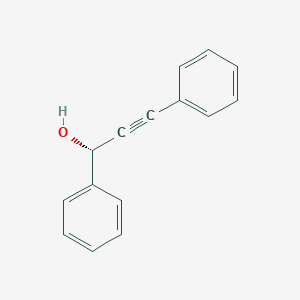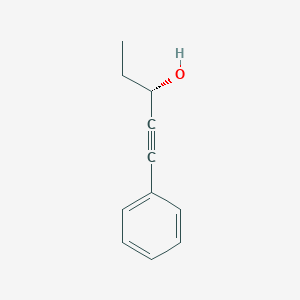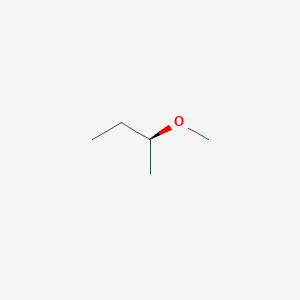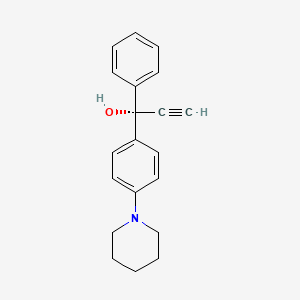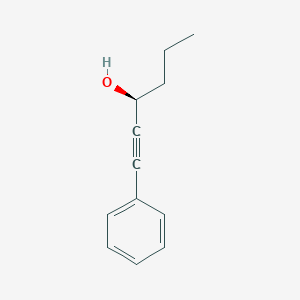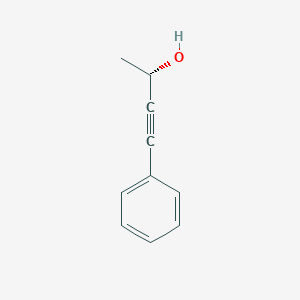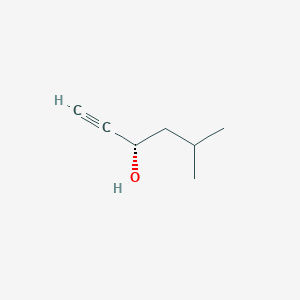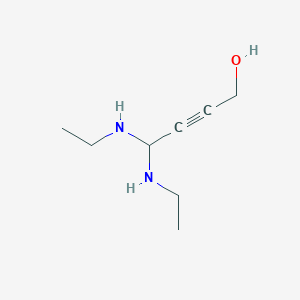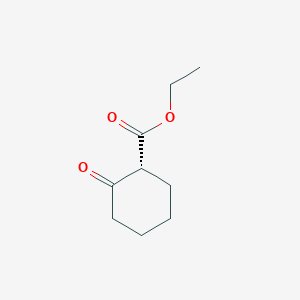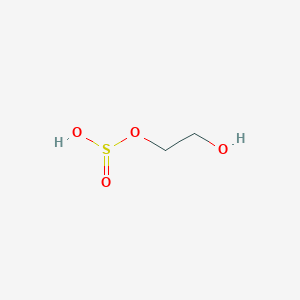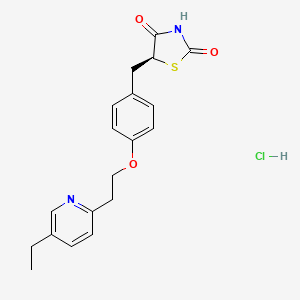![molecular formula C7H17NO6S B8254073 (2S)-3-[bis(2-hydroxyethyl)azaniumyl]-2-hydroxypropane-1-sulfonate](/img/structure/B8254073.png)
(2S)-3-[bis(2-hydroxyethyl)azaniumyl]-2-hydroxypropane-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-3-[bis(2-hydroxyethyl)azaniumyl]-2-hydroxypropane-1-sulfonate is a zwitterionic compound commonly used in biochemical and molecular biology research. It is known for its buffering capacity and is often utilized in various laboratory applications due to its stability and compatibility with biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-[bis(2-hydroxyethyl)azaniumyl]-2-hydroxypropane-1-sulfonate typically involves the reaction of 3-chloro-2-hydroxypropane-1-sulfonic acid with bis(2-hydroxyethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired zwitterionic compound. The process involves:
Reactants: 3-chloro-2-hydroxypropane-1-sulfonic acid and bis(2-hydroxyethyl)amine.
Conditions: The reaction is usually conducted in an aqueous medium at a controlled pH and temperature to facilitate the formation of the zwitterion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-3-[bis(2-hydroxyethyl)azaniumyl]-2-hydroxypropane-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(2S)-3-[bis(2-hydroxyethyl)azaniumyl]-2-hydroxypropane-1-sulfonate is widely used in scientific research due to its unique properties:
Chemistry: It serves as a buffering agent in various chemical reactions, maintaining pH stability.
Biology: The compound is used in cell culture media and enzyme assays to provide a stable environment for biological reactions.
Medicine: It is utilized in drug formulation and delivery systems due to its biocompatibility.
Industry: The compound finds applications in the manufacturing of pharmaceuticals and cosmetics, where pH control is crucial.
Mécanisme D'action
The buffering capacity of (2S)-3-[bis(2-hydroxyethyl)azaniumyl]-2-hydroxypropane-1-sulfonate is due to its ability to donate and accept protons, thereby maintaining a stable pH. The molecular targets include various enzymes and proteins that require a specific pH range for optimal activity. The compound interacts with these targets through hydrogen bonding and electrostatic interactions, stabilizing their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(hydroxymethyl)aminomethane (Tris): Another common buffering agent used in biological research.
2-(N-morpholino)ethanesulfonic acid (MES): A zwitterionic buffer with similar applications in biochemistry.
Uniqueness
(2S)-3-[bis(2-hydroxyethyl)azaniumyl]-2-hydroxypropane-1-sulfonate is unique due to its specific pKa value, which makes it suitable for buffering in a particular pH range. Its zwitterionic nature also provides stability in various biochemical applications, making it a preferred choice over other buffers in certain scenarios.
Propriétés
IUPAC Name |
(2S)-3-[bis(2-hydroxyethyl)azaniumyl]-2-hydroxypropane-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO6S/c9-3-1-8(2-4-10)5-7(11)6-15(12,13)14/h7,9-11H,1-6H2,(H,12,13,14)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBLFURAFHFFJF-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)[NH+](CCO)CC(CS(=O)(=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CO)[NH+](CCO)C[C@@H](CS(=O)(=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
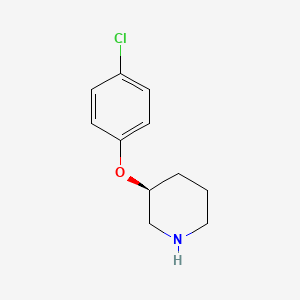
![(1R,3E)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B8254008.png)
![(3S)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]piperidine](/img/structure/B8254010.png)
